ガンボジェン酸
概要
説明
ガンボゲ酸は、ガルシニア・ハンブリーの木の樹脂から得られる生物活性化合物です。これはポリプレニル化キサントンであり、ガンボゲ酸の誘導体です。 ガンボゲ酸は、その強力な抗腫瘍特性とガンボゲ酸と比較して比較的低い全身毒性のために、注目を集めています .
科学的研究の応用
Gambogenic acid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
作用機序
ガンボゲ酸は、複数のメカニズムを通じてその抗腫瘍効果を発揮します。
ゼステホモログ2阻害の増強: ガンボゲ酸は、ゼステホモログ2の増強剤の阻害剤として作用し、がん細胞の増殖を阻害します.
アポトーシスの誘導: カスパーゼ経路を活性化することによって、がん細胞のアポトーシスを誘導します.
フェロトーシスとネクロトーシス: ガンボゲ酸は、フェロトーシスとネクロトーシスを誘発し、がん細胞の死に至らしめます.
オートファジー調節: がん細胞のオートファジープロセスを制御し、その抗腫瘍効果に貢献しています.
類似の化合物との比較
ガンボゲ酸は、構造的類似性と薬理学的特性のために、ガンボゲ酸などの他の類似の化合物と比較されることがよくあります。
ガンボゲ酸: 両方の化合物は、ガルシニア・ハンブリーから得られ、同様の抗腫瘍活性を共有しています。
その他のポリプレニル化キサントン: マンゴスチンやキサントンの誘導体などの化合物は、抗腫瘍特性を示しますが、特定の作用機序と有効性において異なります.
生化学分析
Biochemical Properties
Gambogenic Acid exerts its antitumor effects as a novel class of enhancer of zeste homolog 2 inhibitors . It prevents cancer cell proliferation by inducing apoptosis, ferroptosis, and necroptosis and controlling the cell cycle as well as autophagy . It specifically and covalently binds to Cys668 within the EZH2-SET domain, triggering EZH2 ubiquitination .
Cellular Effects
Gambogenic Acid has been applied to treat a wide range of cancers, such as lung, liver, colorectal, breast, gastric, bladder, and prostate cancers . It hinders tumor cell invasion and metastasis by downregulating metastasis-related proteins . Moreover, it increases the sensitivity of cancer cells to chemotherapy and has shown effects on multidrug resistance in malignancy .
Molecular Mechanism
Gambogenic Acid exerts its effects at the molecular level by preventing cancer cell proliferation through inducing apoptosis, ferroptosis, and necroptosis, and controlling the cell cycle as well as autophagy . It also hinders tumor cell invasion and metastasis by downregulating metastasis-related proteins .
Temporal Effects in Laboratory Settings
Gambogenic Acid has shown time- and dose-dependent growth inhibition and apoptosis involving the Akt pathway inactivation in U251 glioblastoma cells . It also demonstrated protective effects by inhibiting inflammation, preventing oxidative stress, and apoptosis in APAP-induced liver .
Dosage Effects in Animal Models
In animal models, Gambogenic Acid has shown significant anti-inflammatory and antiapoptotic effects against APAP-induced hepatotoxicity potentially through regulation of PI3K/Akt and NF-kβ signaling pathways . The dosage used in these studies was 10 mg/kg .
Metabolic Pathways
Gambogenic Acid significantly increased both the mRNA and protein expressions and the activity of CYP2E1 . Additionally, the mRNA and protein expressions of CYP1A2 were clearly induced, while only the high GNA dose increased the activity of liver CYP1A2 .
Subcellular Localization
One study suggests that Gambogenic Acid induces apoptosis by directly targeting mitochondria , indicating its possible localization in the mitochondria
準備方法
合成経路と反応条件
ガンボゲ酸は、さまざまな化学経路を通じて合成できます。一般的な方法の1つは、有機溶媒を使用してガルシニア・ハンブリーの木の樹脂から化合物を抽出することです。 抽出された化合物はその後、クロマトグラフィー技術によって精製されます .
工業生産方法
工業的な設定では、ガンボゲ酸は通常、大規模な抽出と精製のプロセスを使用して製造されます。 樹脂をエタノールに溶解し、溶液をろ過、蒸発、結晶化を含むさまざまな精製工程にかけ、純粋なガンボゲ酸を得ます .
化学反応の分析
反応の種類
ガンボゲ酸は、次のようないくつかの種類の化学反応を起こします。
酸化: ガンボゲ酸は、酸化されてさまざまな酸化誘導体を形成することができます。
還元: 還元反応は、ガンボゲ酸をその還元型に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、酸化誘導体、還元型、および異なる官能基を持つ置換化合物があります .
科学研究の応用
ガンボゲ酸は、化学、生物学、医学、産業などの分野で、幅広い科学研究の応用を持っています。
類似化合物との比較
Gambogenic acid is often compared with other similar compounds, such as gambogic acid, due to their structural similarities and pharmacological properties:
Gambogic Acid: Both compounds are derived from Garcinia hanburyi and share similar antitumor activities.
Other Polyprenylated Xanthones: Compounds like mangostin and xanthone derivatives also exhibit antitumor properties but differ in their specific mechanisms of action and efficacy.
特性
IUPAC Name |
(Z)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46O8/c1-20(2)10-9-11-22(5)13-15-25-30(39)26(14-12-21(3)4)33-29(31(25)40)32(41)27-18-24-19-28-36(7,8)46-37(34(24)42,38(27,28)45-33)17-16-23(6)35(43)44/h10,12-13,16,18,24,28,39-40H,9,11,14-15,17,19H2,1-8H3,(H,43,44)/b22-13+,23-16-/t24-,28+,37+,38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWNBHCZYXWDOV-VSFMGBBVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=CC4CC5C3(O2)C(C4=O)(OC5(C)C)CC=C(C)C(=O)O)CC=C(C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C(=C2C(=C1O)C(=O)C3=C[C@@H]4C[C@@H]5[C@@]3(O2)[C@](C4=O)(OC5(C)C)C/C=C(/C)\C(=O)O)CC=C(C)C)O)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does gambogenic acid exert its anticancer effects?
A1: [] Gambogenic acid exhibits its anticancer effects through various mechanisms, including:
- Induction of Apoptosis: GNA activates both the death receptor and mitochondrial pathways of apoptosis, leading to the activation of caspases and ultimately cell death. This is supported by increased expression of Fas, cleaved caspase-3, -8, -9, and Bax, alongside a decrease in the anti-apoptotic protein Bcl-2. []
- Cell Cycle Arrest: GNA induces cell cycle arrest primarily at the G0/G1 phase by downregulating cyclin D1, cyclin E, CDK4 and CDK6 and upregulating p53 and p21. This halts cell cycle progression and prevents uncontrolled proliferation. [, , ]
- Inhibition of Angiogenesis: GNA hinders the formation of new blood vessels, depriving tumors of the nutrients and oxygen required for growth. This effect is potentially linked to the modulation of the PI3K/Akt signaling pathway. []
Q2: What specific signaling pathways are involved in gambogenic acid's anticancer activity?
A2: [] Research indicates that GNA modulates several signaling pathways crucial for cancer cell survival and proliferation:
- PI3K/Akt/mTOR Pathway: GNA inhibits this pathway, which is frequently dysregulated in cancer and contributes to uncontrolled growth and survival. []
- NF-κB Pathway: GNA suppresses this pathway, known for its role in inflammation and tumor development. [, ]
- ERK1/2 Pathway: GNA affects the phosphorylation of ERK1/2 proteins, suggesting a role in modulating this pathway involved in cell growth and survival. []
- p38 MAPK Pathway: GNA upregulates the p38 MAPK cascade, contributing to its apoptosis-inducing effects. []
Q3: What is known about the absorption and distribution of gambogenic acid in the body?
A3: [] Gambogenic acid demonstrates absorption throughout the intestinal segments, conforming to a passive diffusion mechanism. This makes it suitable for controlled-release formulations. Studies using a rat intestinal absorption model have shown that the absorption rate and concentration of GNA exhibit a linear relationship. [] Further research, using a specific and sensitive liquid chromatography-tandem mass spectrometry method, has enabled the evaluation of the pharmacokinetic behavior of GNA and gambogic acid in rats after oral administration of Garcinia hanburyi extracts. []
Q4: Are there any studies on the metabolism and excretion of gambogenic acid?
A4: [] While specific details on the metabolism and excretion of GNA are limited in the provided research, one study suggests potential interaction with drug-metabolizing enzymes. GNA was shown to induce the activities of CYP2C11 and CYP3A1 in rats after oral administration, potentially impacting its metabolism and the metabolism of other drugs. [] This highlights the need for further investigation into GNA's metabolic pathways and potential drug interactions.
Q5: What are the challenges associated with formulating gambogenic acid for clinical use?
A5: GNA, like many potent natural compounds, presents challenges in formulation due to its poor water solubility, which can hinder its bioavailability and therapeutic efficacy. []
Q6: What strategies are being explored to improve the delivery of gambogenic acid?
A6: Researchers are actively investigating various strategies to overcome these challenges and enhance GNA's therapeutic potential:
- Inclusion Complexes: Formulating GNA with hydroxypropyl-β-cyclodextrin enhances its solubility and facilitates its use in freeze-dried powder injections. []
- Nanosuspensions: Developing nanosuspensions of GNA with stabilizers like PVPK30 and PEG2000 improves its saturation solubility, dissolution velocity, and in vivo circulation time, ultimately enhancing its bioavailability and efficacy. []
- Self-Assembled Micelles: Creating micelles based on a GNA-phospholipid complex offers sustained-release properties, improving its water solubility and oral bioavailability. []
- Nanoparticles: Encapsulating GNA within functionalized polydopamine nanoparticles, further modified with folic acid and coated with sodium alginate, shows promise for targeted delivery to tumor sites, increasing its therapeutic efficacy and reducing off-target effects. []
- Folic Acid-Modified Nonionic Surfactant Vesicles: This approach enhances GNA delivery to cancer cells overexpressing the folate receptor, improving its therapeutic index. []
Q7: What are the future directions for gambogenic acid research?
A7: Future research directions for GNA should focus on:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。